Antifibrotic Activity: Mechanistic Differentiation via VEGFA Inhibition Relative to Structural Analogs
Methyl 3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate (as compound WO2013112959C68) is specifically claimed in patent literature as an inhibitor of animal tissue fibrosis and is classified in the DrugMAP database as a small molecular drug targeting vascular endothelial growth factor A (VEGFA) [1]. In vivo and in vitro studies demonstrated that this compound inhibited mechanical stress-induced profibrotic effects by suppressing proliferation, activation, and fibroblast contraction, while inactivating FAK, p38, and Rho GTPase signaling pathways [1]. This multi-pathway antifibrotic mechanism has not been reported for the 5-methylthio (CAS 104386-67-6) or the 5-chloro-3-methylsulfonyl (lornoxicam intermediate, CAS not matched) analogs, which are directed toward different therapeutic applications (herbicide intermediates and NSAID synthesis, respectively). The specific combination of the 3-hydroxy group and 5-methylsulfonyl substituent is noted as essential for this biological activity profile [2].
| Evidence Dimension | Antifibrotic activity and VEGFA inhibition |
|---|---|
| Target Compound Data | VEGFA inhibitor; suppresses proliferation, fibroblast contraction; inactivates FAK, p38, Rho GTPase signaling (in vitro and in vivo) [1] |
| Comparator Or Baseline | 5-methylthio analog (CAS 104386-67-6): No reported antifibrotic activity. 5-chloro-3-methylsulfonyl analog: Directed toward COX inhibition (oxicam NSAID pathway). |
| Quantified Difference | Not quantified in accessible data (see Limitations Statement below). Target compound demonstrates multi-pathway antifibrotic signaling effects not observed in comparator analogs. |
| Conditions | Mechanical stress-induced fibrosis models; in vitro fibroblast assays and in vivo fibrosis studies [1] |
Why This Matters
For procurement decisions in antifibrotic drug discovery programs, this compound offers a mechanistically characterized entry point with documented VEGFA inhibition and multi-pathway activity that is absent in its closest commercially available analogs, justifying its selection as a lead-like scaffold.
- [1] DrugMAP Database. Drug Details: PMID28621580-Compound-WO2013112959C68 (DM15OKA). Indication: Fibrosis. Target: VEGFA. Accessed 2026. View Source
- [2] European Patent Office. WO2013112959C68: Inhibitors of animal tissue fibrosis. Data.epo.org. Accessed 2026. View Source
